2-aminoacetonitrile;sulfuric acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-aminoacetonitrile; sulfuric acid typically involves the reaction of 2-aminoacetonitrile with sulfuric acid. One method includes the condensation of ammonium chloride, formaldehyde, acetic acid, and sodium cyanide to obtain 2-aminoacetonitrile. This is followed by reacting 2-aminoacetonitrile with a methanol solution of sulfuric acid at temperatures between 30 and 35°C for 1 to 2 hours. The mixture is then cooled to below 5°C, filtered, and centrifuged to obtain the final product .
Industrial Production Methods
Industrial production of 2-aminoacetonitrile; sulfuric acid follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and reactors helps in maintaining the desired temperature and reaction time, thus optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-aminoacetonitrile; sulfuric acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce glycine.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents are required.
Substitution: The compound can undergo substitution reactions, particularly involving the amino group.
Common Reagents and Conditions
Common reagents used in reactions with 2-aminoacetonitrile; sulfuric acid include water for hydrolysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific pH levels.
Major Products
The major products formed from the reactions of 2-aminoacetonitrile; sulfuric acid include glycine from hydrolysis and various nitrogen-containing heterocycles from other reactions .
Scientific Research Applications
2-aminoacetonitrile; sulfuric acid has several scientific research applications:
Chemistry: It is used in the synthesis of nitrogen-containing heterocycles, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.
Medicine: Research is ongoing into its potential use in the development of new drugs, particularly those targeting specific biochemical pathways.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2-aminoacetonitrile; sulfuric acid involves its interaction with molecular targets and pathways. The compound acts as a precursor to various biologically active molecules, influencing biochemical pathways through its conversion to other compounds. For example, its hydrolysis to glycine can impact protein synthesis and other metabolic processes .
Comparison with Similar Compounds
2-aminoacetonitrile; sulfuric acid can be compared with other similar compounds such as:
Aminoacetonitrile: This compound is the base form of 2-aminoacetonitrile; sulfuric acid and shares many chemical properties.
Acetonitrile: While structurally similar, acetonitrile lacks the amino group, making its chemical behavior different.
Cyanogen: Another related compound, cyanogen, has different reactivity due to the absence of the amino group
The uniqueness of 2-aminoacetonitrile; sulfuric acid lies in its combination of the nitrile and amino groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C4H10N4O4S |
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Molecular Weight |
210.21 g/mol |
IUPAC Name |
2-aminoacetonitrile;sulfuric acid |
InChI |
InChI=1S/2C2H4N2.H2O4S/c2*3-1-2-4;1-5(2,3)4/h2*1,3H2;(H2,1,2,3,4) |
InChI Key |
NQHWLBZZBSYIPI-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)N.C(C#N)N.OS(=O)(=O)O |
Origin of Product |
United States |
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